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L-Arginine, L-arginyl-L-lysyl-L-leucyl-

Cat. No.: B12571833
CAS No.: 277743-08-5
M. Wt: 571.7 g/mol
InChI Key: CRBLKRKBFPHOCJ-XSLAGTTESA-N
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Description

Significance of Peptide Motifs in Molecular Recognition and Biological Regulation

Peptide motifs, short, conserved amino acid sequences, are fundamental to a vast array of biological processes. oup.com They function as recognition signals that mediate the trafficking and sorting of proteins within cells, ensuring that molecules reach their correct subcellular destinations, such as endosomes or lysosomes. nih.gov These linear sequences are recognized by other proteins, often adaptor or coat proteins, which then facilitate processes like endocytosis and signal transduction. nih.gov The function of these motifs can be heavily influenced by the surrounding protein structure, demonstrating that even short sequences can give rise to diverse and opposing biological effects. oup.com

Beyond intracellular sorting, peptide motifs are crucial for protein-protein interactions, forming the basis of complex regulatory networks that control cell activities like apoptosis. oup.com Their ability to mediate specific interactions makes them essential for everything from the assembly of functional protein complexes to the regulation of gene expression. nih.govmdpi.com Researchers are now leveraging the properties of these motifs, such as self-assembly, to design novel nanomaterials for applications in drug delivery and tissue engineering. acs.org

Historical Trajectory of Research on L-Arginine-Containing Peptides

The scientific journey into understanding peptides containing L-arginine is rooted in the initial isolation and characterization of the amino acid itself. L-arginine was first isolated in 1886 by German chemist Ernst Schulze from lupin seedlings. wikipedia.org Its unique guanidinium (B1211019) group, which is positively charged at physiological pH, was quickly identified as a key feature. wikipedia.org This positive charge allows arginine residues to play a significant role in protein structure and function, particularly in binding to negatively charged molecules like nucleic acids. wikipedia.org

Early peptide research in the mid-20th century focused on the complex challenges of synthesizing peptides containing arginine, with notable work published in the 1950s and 1960s detailing methods for their creation. acs.orgacs.org In recent decades, research has shifted towards the specific roles of arginine-rich peptides. A significant body of evidence now highlights the role of cationic, arginine-rich peptides (CARPs) as potential modulators of protein aggregation, a process implicated in neurodegenerative diseases like Alzheimer's. nih.gov Studies have shown that the guanidinium group of arginine is particularly effective at interacting with other amino acid residues, like tryptophan, to suppress the formation of protein aggregates. nih.gov Furthermore, the specific positioning of arginine versus lysine (B10760008) in a peptide sequence has been shown to be an evolutionary advantage, influencing bacterial killing efficiency and toxicity to human cells. nih.gov

Precise Nomenclature and Structural Representation of the L-Arginyl-L-Lysyl-L-Leucyl- Motif

The peptide sequence in focus is composed of three L-isomer amino acids linked by peptide bonds. Following the nomenclature conventions established by the IUPAC-IUBMB Joint Commission on Biochemical Nomenclature, the name L-arginyl-L-lysyl-L-leucyl- describes the sequence. The "-yl" suffix indicates that arginine and lysine are acting as residues bonded to the subsequent amino acid.

The structure consists of:

L-Arginine (Arg or R): Located at the N-terminus, it features a 3-carbon aliphatic chain ending in a positively charged guanidinium group. wikipedia.org

L-Lysine (Lys or K): The central residue, characterized by a side chain ending in a primary amino group, which is also positively charged at physiological pH. wikipedia.org

L-Leucine (Leu or L): Positioned at the C-terminus, it has a hydrophobic isobutyl side chain. wikipedia.org

The combination of two positively charged (hydrophilic) residues (Arginine and Lysine) and one hydrophobic residue (Leucine) gives this tripeptide an amphipathic character. This dual nature is critical in how peptides interact with cellular membranes and other proteins. wikipedia.org

Table 1: Physicochemical Properties of Constituent Amino Acids

Amino Acid 3-Letter Code 1-Letter Code Side Chain Property Molecular Formula
L-Arginine Arg R Positively Charged (Basic) C₆H₁₄N₄O₂
L-Lysine Lys K Positively Charged (Basic) C₆H₁₄N₂O₂

Overview of Current Research Paradigms Investigating the L-Arginine-Lysine-Leucine Sequence

Current research investigates short peptide sequences like Arg-Lys-Leu within several key paradigms. One major area is in the study of protein cleavage and processing. Specific motifs are recognized by enzymes that cut larger precursor proteins into their active forms. For instance, the Arg-X-Lys/Arg-Arg (where X is any amino acid) motif has been identified as a cleavage signal for the enzyme furin, which processes proteins within the cell's secretory pathway. nih.gov The presence of basic residues like arginine and lysine is a common feature of these cleavage sites.

Another significant research area is the development of cell-penetrating peptides (CPPs). The high positive charge density provided by multiple arginine and lysine residues is known to facilitate the entry of molecules into cells. nih.gov While poly-arginine peptides are well-studied in this context, the specific contributions of mixed basic residue sequences are of great interest. Studies comparing arginine and lysine have found that while they are both basic amino acids, the guanidinium group of arginine has distinct properties from lysine's ammonium (B1175870) group, affecting how they interact with and cross lipid membranes. nih.gov

Finally, the role of leucine-containing motifs is also under investigation. Dileucine motifs (two adjacent leucines) are known signals for protein trafficking and endocytosis. nih.gov Recent research has also shown that dileucine, a peptide of two leucine (B10760876) molecules, can stimulate the metabolic pathways for muscle growth more effectively than free leucine, suggesting that the peptide form has unique biological activities. illinois.edu The Arg-Lys-Leu sequence, therefore, combines the potent positive charges of arginine and lysine with the hydrophobic and potentially bioactive nature of leucine, making it a subject of interest for understanding protein-protein interactions, cellular transport, and peptide-based therapeutic design.

Table 2: Mentioned Chemical Compounds

Compound Name
L-Arginine
L-Lysine
L-Leucine
Guanidine
Tryptophan
Phenylalanine
Valine
Isoleucine
Ornithine
Histidine
Citrulline
Glutamate
Aspartate
Cysteine
Proline
Glycine
Alanine
Threonine
Methionine
Serine
Tyrosine
Asparagine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H49N11O5 B12571833 L-Arginine, L-arginyl-L-lysyl-L-leucyl- CAS No. 277743-08-5

Properties

CAS No.

277743-08-5

Molecular Formula

C24H49N11O5

Molecular Weight

571.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C24H49N11O5/c1-14(2)13-18(21(38)34-17(22(39)40)9-6-12-32-24(29)30)35-20(37)16(8-3-4-10-25)33-19(36)15(26)7-5-11-31-23(27)28/h14-18H,3-13,25-26H2,1-2H3,(H,33,36)(H,34,38)(H,35,37)(H,39,40)(H4,27,28,31)(H4,29,30,32)/t15-,16-,17-,18-/m0/s1

InChI Key

CRBLKRKBFPHOCJ-XSLAGTTESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of L Arginyl L Lysyl L Leucyl

Primary Sequence Analysis and Isomeric Considerations for L-Arginyl-L-Lysyl-L-Leucyl-

The primary structure of this tripeptide is defined by the linear sequence of its amino acids connected by peptide bonds. libretexts.org The sequence is L-Arginine at the N-terminus, followed by L-Lysine, and terminating with L-Leucine at the C-terminus. libretexts.org This arrangement is commonly denoted by the three-letter abbreviation Arg-Lys-Leu or the single-letter code RKL.

Isomeric variations are a key consideration. The specified compound consists exclusively of L-isomers of each amino acid. The introduction of a D-amino acid at any position would result in a diastereomer with significantly different three-dimensional folding and, consequently, distinct biochemical properties.

PropertyDescription
N-terminal Amino Acid L-Arginine
Central Amino Acid L-Lysine
C-terminal Amino Acid L-Leucine
Standard Abbreviation Arg-Lys-Leu (RKL)
Chirality All constituent amino acids are in the L-configuration. itwreagents.com

Elucidation of Secondary Structural Elements within the L-Arginyl-L-Lysyl-L-Leucyl- Motif

As a short peptide chain, L-Arginyl-L-Lysyl-L-Leucyl- is generally too small to form stable, canonical secondary structures like α-helices or β-sheets, which require a greater number of residues to establish the necessary network of hydrogen bonds. nih.govyoutube.com However, it can adopt transient, localized structural motifs such as β-turns or γ-turns. nih.gov The propensity for forming these turns is governed by the rotational freedom of the peptide backbone, defined by dihedral angles (phi and psi), as well as the steric and electronic properties of the amino acid side chains. The presence of the bulky, hydrophobic leucine (B10760876) side chain alongside the long, flexible, and positively charged side chains of arginine and lysine (B10760008) influences these local conformational preferences. researchgate.netnih.gov

Characterization of Tertiary Folding and Conformational Ensemble of L-Arginyl-L-Lysyl-L-Leucyl-

Computational techniques like molecular dynamics (MD) simulations are crucial for exploring the potential energy landscape of the tripeptide and identifying its most probable conformations. nih.gov Experimental methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide data to validate and refine these computational models. researchgate.net The resulting conformational ensemble provides a statistical picture of the molecule's dynamic structural identity.

Influence of Individual Amino Acid Side Chains on L-Arginyl-L-Lysyl-L-Leucyl- Conformation

The conformational behavior of the tripeptide is directly influenced by the distinct physicochemical properties of its amino acid side chains. nih.govwikipedia.org

L-Arginine: The guanidinium (B1211019) group on its side chain is positively charged across a broad pH range and can act as a hydrogen bond donor. wikipedia.orgkhanacademy.org This charge facilitates electrostatic interactions that can stabilize or destabilize certain conformations, while its size imposes steric constraints. nih.govnih.gov

L-Leucine: The isobutyl side chain is nonpolar and hydrophobic. wikipedia.orgkhanacademy.org This hydrophobicity drives it to minimize contact with aqueous environments, which can influence the folding of the peptide backbone to shield this residue. youtube.comyoutube.com

Amino AcidSide Chain CharacteristicsPrimary Influence on Conformation
L-Arginine Positively charged, bulky, H-bond donorElectrostatic interactions, steric hindrance
L-Lysine Positively charged, flexible, H-bond donorElectrostatic interactions, conformational adaptability
L-Leucine Hydrophobic, bulkyHydrophobic effects, steric constraints

Post-Translational Modifications and Their Impact on L-Arginyl-L-Lysyl-L-Leucyl- Structure

When incorporated into a larger polypeptide chain, the residues of this tripeptide motif can undergo various post-translational modifications (PTMs), which covalently alter their chemical structure and, in turn, the peptide's conformation and function. youtube.comnih.gov

Modifications of Lysine: The primary amino group of the lysine side chain is a frequent site for modifications such as acetylation and methylation. nih.govjpt.com Acetylation neutralizes the positive charge, which can significantly alter electrostatic interactions. Methylation can add one, two, or three methyl groups, which increases steric bulk and hydrophobicity without changing the charge. youtube.com

Modifications of Arginine: A key PTM for arginine is citrullination (deimination), where the positively charged guanidinium group is converted into a neutral urea (B33335) group. jpt.comresearchgate.net This loss of charge dramatically changes the electrostatic properties of the peptide. researchgate.net Another modification is the transformation to ornithine. acs.org

These modifications can induce significant conformational changes by altering charge distribution, hydrogen bonding capacity, and steric bulk, thereby shifting the equilibrium of the peptide's conformational ensemble. youtube.com

Biological Precursors, Processing, and Turnover of L Arginine, L Arginyl L Lysyl L Leucyl

Enzymatic Pathways and Proteolytic Mechanisms for L-Arginine-Containing Peptide Biosynthesis

The biosynthesis of a peptide sequence such as L-arginyl-L-lysyl-L-leucyl- does not occur through the direct enzymatic linking of its constituent amino acids. Instead, it is synthesized as part of a larger polypeptide chain through the process of protein biosynthesis. This fundamental cellular process involves two main stages: transcription and translation.

Transcription: The genetic code for a specific protein, which contains the Arg-Lys-Leu sequence, is transcribed from DNA into a messenger RNA (mRNA) molecule within the cell's nucleus.

Translation: The mRNA molecule travels to a ribosome, the cell's protein synthesis machinery. Here, the ribosome reads the mRNA sequence in three-base codons, and with the help of transfer RNA (tRNA) molecules that carry specific amino acids, it assembles the polypeptide chain. The sequence of codons on the mRNA dictates the precise order of amino acids, ensuring the L-arginyl-L-lysyl-L-leucyl- sequence is correctly incorporated into the growing protein.

The availability of the precursor amino acids—L-Arginine, L-Lysine, and L-Leucine—is critical. These amino acids are sourced either from dietary intake or synthesized through complex metabolic pathways. For instance, L-Arginine is synthesized from L-Citrulline in a two-step pathway involving the enzymes argininosuccinate (B1211890) synthetase and argininosuccinate lyase. researchgate.net The biosynthesis of these amino acids is itself a highly regulated process to meet cellular demands. researchgate.netnih.govnih.gov

Once the full-length protein (a proprotein or precursor protein) is synthesized, it may undergo post-translational modifications and folding to become a functional entity. wikipedia.org The generation of the specific L-arginyl-L-lysyl-L-leucyl- fragment occurs subsequently, through proteolytic processing.

Specific Protease Recognition and Cleavage Sites Generating L-Arginyl-L-Lysyl-L-Leucyl- Fragments

The release of an L-arginyl-L-lysyl-L-leucyl- fragment from a parent protein is accomplished by proteases, enzymes that catalyze the cleavage of peptide bonds. wikipedia.orgnih.gov The generation of this specific tripeptide requires precise cleavage events both before the arginine residue and after the leucine (B10760876) residue. This often necessitates the action of multiple proteases with distinct specificities.

A key enzyme in this process is Trypsin , a serine protease that specifically cleaves peptide bonds at the carboxyl (C-terminal) side of lysine (B10760008) and arginine residues. libretexts.orggbiosciences.com However, trypsin's action alone would not typically yield the desired tripeptide. For example, in a sequence ...-X-Arg-Lys-Leu-Y-..., trypsin would cleave after the Lys residue, resulting in two separate fragments: ...-X-Arg-Lys and Leu-Y-....

Therefore, the generation of a free L-arginyl-L-lysyl-L-leucyl- fragment likely involves a multi-step process or the concerted action of different proteases. For instance, a protease would first need to cleave the bond preceding the arginine. Subsequently, a different class of protease would be required to cleave the bond following the leucine. Carboxypeptidases , for example, are exopeptidases that cleave amino acids from the C-terminus of a peptide. mdpi.com Carboxypeptidase A4 preferentially cleaves peptides with C-terminal hydrophobic residues like leucine. mdpi.com

The table below outlines proteases whose specificities could contribute to the generation of Arg-Lys-Leu containing fragments.

Protease FamilyExample EnzymeCleavage SpecificityPotential Role in Generating Arg-Lys-Leu
Serine Proteases TrypsinC-terminal to Arginine (Arg) and Lysine (Lys). libretexts.orggbiosciences.comCleavage after the Lys residue is a key step, but other enzymes are needed to define the fragment's start and end.
Metallocarboxypeptidases Carboxypeptidase A4Cleaves C-terminal amino acids, with a preference for hydrophobic residues like Leucine (Leu). mdpi.comCould be involved in cleavages downstream of the Leu residue, defining the C-terminus of a larger fragment.
Aspartic Proteases PepsinC-terminal to aromatic amino acids and Leucine (Leu).Could potentially cleave after the Leu residue to release the tripeptide from a larger precursor.

This table is based on established protease specificities and illustrates a hypothetical pathway for fragment generation.

The precise context of the surrounding amino acid sequence and the protein's folded structure significantly influence protease accessibility and cleavage efficiency. researchgate.netnih.gov

Intracellular Localization and Trafficking Mechanisms of the L-Arginyl-L-Lysyl-L-Leucyl- Sequence

The physicochemical properties of the L-arginyl-L-lysyl-L-leucyl- sequence—containing two positively charged (basic) residues (Arg, Lys) and one nonpolar (hydrophobic) residue (Leu)—can act as a signal that influences the trafficking and localization of any protein or peptide containing it.

Nuclear and Subnuclear Localization: The presence of a cluster of basic amino acids like Arginine and Lysine is a hallmark of many Nuclear Localization Signals (NLSs) . These signals are recognized by importin proteins, which facilitate the transport of proteins from the cytoplasm into the nucleus. An Arg/Lys-rich motif has been shown to be a critical determinant for the subcellular distribution of proteins. nih.gov Therefore, a protein containing an accessible Arg-Lys-Leu sequence may be directed toward the nucleus.

Secretory Pathway and Endosomal Trafficking: Dibasic motifs like Arg-Arg or Lys-Arg are recognized by proprotein convertases (e.g., furin) within the trans-Golgi network, leading to proteolytic processing of secreted proteins and membrane proteins. mdpi.com While Arg-Lys is a less common cleavage signal, its presence could influence a protein's processing and trafficking through the secretory or endocytic pathways.

Membrane Interaction: Peptides rich in basic amino acids are known as Cell-Penetrating Peptides (CPPs) due to their ability to cross cellular membranes. youtube.com The combination of the positive charges of arginine and lysine with the hydrophobicity of leucine could confer membrane-active properties to a peptide containing this sequence, potentially facilitating its entry into cells or its escape from endosomes into the cytosol.

Once a parent protein is cleaved and a small fragment like the Arg-Lys-Leu tripeptide is released, its localization would become more diffuse within the cellular compartment where it was generated, unless it binds specifically to another molecule that dictates its location.

Enzymatic Degradation Pathways and In Vitro Stability of L-Arginyl-L-Lysyl-L-Leucyl-

Once generated, the free L-arginyl-L-lysyl-L-leucyl- tripeptide is subject to further degradation by various peptidases, which recycle its constituent amino acids. The primary enzymes responsible for breaking down such a short peptide are exopeptidases.

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. An Arginine Aminopeptidase , for example, would specifically recognize and remove the N-terminal L-Arginine. nih.gov Subsequent action by other aminopeptidases would then remove the lysine and leucine.

Carboxypeptidases: These enzymes act on the C-terminus. A carboxypeptidase with specificity for hydrophobic residues could remove the C-terminal L-Leucine. mdpi.comyoutube.com

Dipeptidyl Peptidases: This class of enzymes cleaves dipeptides from the N-terminus.

The in vitro stability of the peptide is influenced by several physicochemical factors. While the peptide bonds are generally stable, their longevity in a biological or experimental solution is limited by both enzymatic and chemical degradation pathways. nih.govsigmaaldrich.comnih.gov

FactorEffect on StabilityDescription
Proteases DecreasedThe presence of exopeptidases and endopeptidases in serum, plasma, or cell lysates leads to rapid degradation. nih.gov
pH VariableExtreme pH values can lead to non-enzymatic hydrolysis of peptide bonds. The peptide is generally most stable near neutral pH, but optimal pH for degrading enzymes can vary. mdpi.com
Temperature Decreased at High Temp.Higher temperatures increase the rate of both enzymatic degradation and chemical hydrolysis. Storage at low temperatures (e.g., -20°C or -80°C) is recommended. mdpi.comresearchgate.net
Freeze-Thaw Cycles DecreasedRepeated freezing and thawing of peptide solutions can cause degradation and aggregation, reducing the concentration of active peptide.

Regulatory Mechanisms Governing the Biosynthesis and Degradation of L-Arginyl-L-Lysyl-L-Leucyl- Containing Peptides

The cellular concentration of any given peptide is tightly controlled through complex regulatory networks that govern both the synthesis of its precursor protein and the activity of the proteases responsible for its generation and subsequent degradation. nih.govnih.gov

Regulation of Biosynthesis: The production of the parent protein containing the Arg-Lys-Leu sequence is regulated at multiple levels:

Transcriptional Control: The expression of the gene encoding the parent protein is controlled by transcription factors that can upregulate or downregulate its synthesis in response to cellular signals.

Translational Control: The rate of protein synthesis from the mRNA template can be modulated. This includes mechanisms like regulation by microRNAs or the presence of upstream open reading frames (uORFs) that can influence the translation of the main protein-coding sequence. repec.orgnih.govresearchgate.net

Regulation of Proteolytic Processing and Degradation: The activity of the proteases that generate and degrade the peptide is also strictly controlled:

Zymogen Activation: Many proteases, including trypsin, are synthesized as inactive precursors called zymogens (e.g., trypsinogen). They are activated only in specific cellular compartments or physiological contexts through proteolytic cleavage, preventing unwanted protein degradation. wikipedia.orgyoutube.comnih.gov

Endogenous Inhibitors: The activity of proteases is tightly regulated by natural proteinaceous inhibitors (e.g., serpins for serine proteases) that bind to the proteases and block their function. nih.gov

Compartmentalization: Proteases and their substrates are often physically separated within different cellular compartments (e.g., lysosomal proteases are confined within the lysosome), preventing uncontrolled degradation. researchgate.net

Allosteric Regulation: The activity of some proteases can be modulated by small molecules binding to a site distinct from the active site, causing a conformational change that either activates or inhibits the enzyme. nih.govresearchgate.net

Interactions with Biomolecules and Molecular Recognition by L Arginine, L Arginyl L Lysyl L Leucyl

Protein-Peptide Interactions Involving the L-Arginyl-L-Lysyl-L-Leucyl- Motif

The presence of both cationic and hydrophobic side chains within the Arg-Lys-Leu sequence facilitates multifaceted interactions with proteins. The positively charged guanidinium (B1211019) group of arginine and the primary amino group of lysine (B10760008) can form strong electrostatic interactions and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) on a protein's surface, while the isobutyl side chain of leucine (B10760876) can engage in hydrophobic interactions within nonpolar pockets. This duality is central to the motif's role in mediating protein-protein interactions. Short linear motifs (SLiMs) are crucial in cellular signaling, and adaptor proteins often recognize specific binding motifs to mediate these interactions. nih.gov

The specificity and affinity of peptides containing the L-arginyl-L-lysyl-L-leucyl- motif for their corresponding receptors are governed by a combination of electrostatic and hydrophobic forces. The arginine and lysine residues are key to guiding the peptide to appropriate binding sites, particularly those rich in acidic amino acids.

Research on the cytokine MIF's interaction with the chemokine receptor CXCR4 has highlighted the importance of positively charged residues. An Arg-Leu-Arg (RLR) tripeptide was identified as a critical contributor to the binding interface. nih.gov This suggests that the Arg and Lys residues in an RKL motif would similarly engage in crucial electrostatic interactions with negatively charged residues like aspartic acid on a receptor's surface. nih.gov Furthermore, studies on arginine/lysine-rich motifs have shown they can serve as specific recognition sites for molecular chaperones like VCP/p97, indicating that such sequences act as targeting signals for protein-protein interactions. nih.gov

Table 1: Examples of Receptor-Motif Interactions Highlighting Key Residues

Receptor/ProteinInteracting Motif/ResiduesKey Amino Acids & RoleFinding
CXCR4Arg-Leu-Arg (RLR)Arginine: Positive charge for electrostatic interaction with Asp-20 on the receptor. nih.govThe RLR tripeptide contributes significantly to the binding interface between the cytokine MIF and the CXCR4 receptor. nih.gov
VCP/p97Arginine/Lysine-rich motif (282RKRR)Arginine/Lysine: Basic residues serve as a recognition and targeting signal for the chaperone VCP. nih.govArginine/lysine-rich motifs can be generally utilized by VCP for targeting proteins. nih.gov
Androgen ReceptorFXXLF / LXXLL motifsLeucine: Hydrophobic interactions within the coactivator-binding groove. Lysine/Arginine: Charged residues (K717, K720, R726) in the binding groove modulate peptide binding. acs.orgPhenylalanine (F) residues determine strong and selective interaction, but flanking sequences and receptor groove charges modulate the binding of both FXXLF and LXXLL motifs. acs.org

The Arg-Lys-Leu sequence can serve as a recognition motif for various enzymes, particularly proteases and kinases. The specificity of enzyme-substrate interactions is determined by the precise fit of the substrate into the enzyme's active site.

For example, the hexapeptide Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR), which contains the Arg-Lys-Leu sequence, has been identified as a substrate for protein kinase C, indicating that this sequence is recognized by the kinase for phosphorylation. nih.gov Similarly, membrane-type 5 matrix metalloproteinase (MT5-MMP) has been shown to cleave a substrate at a GlyLeu bond within the sequence Gln-GlyLeu-Arg-Gly, demonstrating recognition of a Leu-Arg motif. mdpi.com

In catalytic mechanisms, the constituent amino acids can play direct roles. Arginine, despite its high pKa, has been found to act as a general base in several enzymes, facilitating proton abstraction. nih.gov This catalytic function often involves the arginine residue being stabilized by a nearby carboxylate group. nih.gov In adenylosuccinate lyase, arginine (Arg301) is indispensable for catalysis, likely by interacting with the carboxylate anions of the substrate to optimize its orientation for the reaction. nih.gov Lysyl-tRNA synthetases, a class of enzymes essential for protein synthesis, specifically recognize the anticodon of their tRNA substrate, a process that can be functionally substituted by different classes of the same enzyme. gbiosciences.com

Table 2: Enzyme Recognition of Substrates Containing Arginine, Lysine, or Leucine

EnzymeSubstrate/MotifKey Residues in RecognitionFunction
Protein Kinase C (PKC)Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR)Lys, Arg, Leu: Part of the specific peptide sequence recognized for phosphorylation. nih.govPhosphorylation of substrate.
MT5-MMPGln-Gly~Leu-Arg-GlyLeu, Arg: Forms the cleavage site (Gly~Leu) recognized by the protease. mdpi.comProteolytic cleavage of substrate.
Adenylosuccinate LyaseAdenylosuccinateArginine (Arg301): Interacts with substrate's carboxylate anions. nih.govOptimizes substrate binding and is essential for catalysis. nih.gov
Class I Lysyl-tRNA SynthetasetRNALysLysine: Recognizes the tRNA anticodon to attach the correct amino acid. gbiosciences.comAminoacylation of tRNA. gbiosciences.com

Peptides containing Arg-Lys-Leu motifs can modulate enzyme activity through two primary mechanisms: allosteric modulation and competitive inhibition.

Allosteric modulation occurs when a molecule binds to a site on the enzyme distinct from the active site (the allosteric site), causing a conformational change that either enhances (activation) or reduces (inhibition) the enzyme's activity. nih.gov Peptides rich in proline and arginine have been shown to act as allosteric inhibitors of the 20S proteasome. gbiosciences.comwikipedia.org These peptides bind to the proteasome's outer face, far from the catalytic sites, and induce conformational changes that perturb the enzyme's normal function. gbiosciences.comwikipedia.org The positive charges of the arginine residues in an RKL motif could facilitate such binding to negatively charged pockets at an allosteric site, leading to modulation of enzyme function. For example, an antibody inhibitor of lysyl oxidase-like 2 (LOXL2) was found to be an allosteric inhibitor, binding to a region remote from the catalytic domain. wikipedia.org

Competitive inhibition involves an inhibitor molecule that structurally resembles the substrate and competes with it for binding to the enzyme's active site. nih.govresearchgate.net If the inhibitor binds, it prevents the substrate from doing so, thereby blocking the reaction. dovepress.com This type of inhibition can be overcome by increasing the substrate concentration. A peptide containing the L-arginyl-L-lysyl-L-leucyl- sequence could act as a competitive inhibitor for an enzyme whose natural substrate also contains a similar basic-hydrophobic motif. For example, various arginine derivatives and lysine-containing compounds act as competitive inhibitors for nitric-oxide synthase by competing with the natural substrate, L-arginine, for the active site.

Table 3: Comparison of Enzyme Inhibition Mechanisms

FeatureCompetitive InhibitionAllosteric Inhibition
Binding Site Binds to the active site. researchgate.netBinds to an allosteric site, remote from the active site. nih.gov
Mechanism Physically blocks the substrate from binding to the active site. dovepress.comInduces a conformational change in the enzyme that alters the active site's shape or accessibility. nih.gov
Effect on Vmax Unchanged (can be reached at high substrate concentrations).Decreased.
Effect on Km Increased (lower affinity of enzyme for substrate).Can be altered or remain unchanged.
Overcome by Substrate? Yes, at high substrate concentrations.No.
Example Relevance An RKL peptide could compete with an RKL-containing substrate.An RKL peptide could bind to a regulatory site, as seen with Arg-rich peptides and the proteasome. wikipedia.org

Nucleic Acid Interactions and DNA/RNA Binding Properties of L-Arginine-Lysine-Leucine Sequences

Sequences containing L-arginine and L-lysine are frequently involved in interactions with nucleic acids. The primary driving force for this interaction is the electrostatic attraction between the positively charged side chains of arginine and lysine and the negatively charged phosphodiester backbone of DNA and RNA. wikipedia.org

Both arginine and lysine are prevalent in the low-complexity regions of nucleic-acid binding proteins. wikipedia.org Arginine, in particular, establishes more hydrogen bonds with phosphates than all neutral amino acids combined. It can form bidentate hydrogen bonds with the guanine (B1146940) base, allowing for specific recognition, a feat not as readily achieved by lysine. Experimental studies and simulations have shown that both Arg and Lys stabilize DNA duplexes, largely through interactions within the grooves of the double helix.

In the context of RNA binding, both amino acids are also crucial. Lysine-rich peptides have been shown to undergo phase separation in the presence of RNA, forming dynamic coacervates. However, interactions involving arginine are generally stronger and lead to more cohesive condensates, which can be attributed to the ability of arginine's guanidinium group to form more extensive hydrogen bond networks compared to lysine's primary amino group.

The leucine residue, being hydrophobic and uncharged, plays a less direct role in nucleic acid binding. Its presence in a peptide sequence destined for DNA/RNA interaction would likely be oriented away from the charged backbone, potentially interacting with other protein components or less polar regions of the nucleic acid structure.

Table 4: Properties of Amino Acid Interactions with Nucleic Acids

Amino AcidPrimary Interaction TypeSpecificityRole in DNA/RNA Binding
L-Arginine Electrostatic; Hydrogen BondingHigh; can form bidentate H-bonds with guanine.Strong binding to the phosphate (B84403) backbone; crucial for sequence-specific recognition and condensation of nucleic acids.
L-Lysine Electrostatic; Hydrogen BondingLower than arginine; forms single H-bonds.Binds to the phosphate backbone; involved in DNA stabilization and formation of dynamic RNA-protein condensates.
L-Leucine HydrophobicLowGenerally avoids direct interaction with the charged nucleic acid backbone; may be involved in protein structural organization.

Lipid Bilayer Interactions and Membrane Permeability Studies of L-Arginyl-L-Lysyl-L-Leucyl-

Peptides rich in arginine and lysine are well-known for their ability to cross cell membranes, a characteristic that has led to their classification as cell-penetrating peptides (CPPs). The L-arginyl-L-lysyl-L-leucyl- motif contains the key components for such activity: cationic charges to interact with the membrane surface and a hydrophobic residue to facilitate entry into the lipid core.

The interaction begins with the electrostatic attraction between the positively charged arginine and lysine residues and the negatively charged components of the cell membrane, such as phosphate and sulfate (B86663) groups. nih.gov This initial binding concentrates the peptide at the membrane surface.

Following binding, the peptide can permeate the membrane. Molecular dynamics simulations have shown that both arginine and lysine can pull water molecules and lipid head groups into the bilayer, causing local membrane perturbations that facilitate entry. Arginine is particularly effective in this regard; its guanidinium group can form extensive hydrogen bonds with phosphate groups, leading to enhanced interfacial binding and disruption, and can even promote the formation of transient pores. While both charged lysine and arginine have similar high energy barriers to cross a membrane, arginine is thought to remain charged within the hydrophobic membrane core, whereas lysine may become deprotonated. The hydrophobic leucine residue in the RKL motif would further aid this process by favorably interacting with the acyl chains in the membrane's core, helping to anchor the peptide during translocation.

Table 5: Comparison of Arginine and Lysine Interactions with Lipid Membranes

FeatureL-ArginineL-Lysine
Side Chain Guanidinium groupPrimary amino group
H-Bonding Capacity 5 H-bond donorsFewer H-bond donors than arginine
Membrane Interaction Attracts more phosphate and water into the membrane; can form stable Arg-phosphate clusters.Induces similar local membrane perturbations but with less extensive H-bonding networks.
Permeation High free energy barrier for charged form; thought to remain protonated (charged) inside the membrane.Similar free energy barrier for charged form; may be deprotonated (neutralized) inside the membrane.
Overall Effect Potent in binding, disrupting, and permeabilizing lipid membranes.Contributes to membrane binding and permeation, but generally less disruptive than arginine.

Carbohydrate Binding and Glycan Recognition by L-Arginyl-L-Lysyl-L-Leucyl- Motifs

The binding of proteins to carbohydrates, mediated by lectins or glycan-binding proteins, is fundamental to cellular recognition, adhesion, and signaling. While direct studies on the RKL motif are limited, the properties of arginine and lysine make them prime candidates for interacting with glycans, especially those carrying a negative charge.

The positively charged side chains of arginine and lysine can engage in strong electrostatic interactions and form hydrogen bonds with negatively charged or polar functional groups on carbohydrates. A prominent example is the interaction between the CD44 receptor and its ligand, chondroitin (B13769445) sulfate (CS), a negatively charged glycosaminoglycan. This recognition is facilitated by a stable hydrogen bonding network formed between the basic amino acid residues (lysine and arginine) on the CD44 surface and the sulfate groups of CS.

Similarly, cationic antimicrobial peptides, which are often rich in arginine and lysine, have been shown to interact directly with carbohydrates on microbial cell walls. The peptide P-113Tri, for instance, binds to mannan (B1593421) and β-1,3-glucan on the surface of Candida albicans, an interaction that is critical for its cell-killing activity. nih.gov These findings demonstrate that the combination of arginine and lysine in a peptide sequence can mediate biologically significant interactions with both mammalian and microbial glycans. The hydrophobic leucine residue would likely play an indirect role, perhaps by positioning the cationic residues optimally for interaction or by participating in interactions with less polar regions of a glycoprotein.

Metal Ion Chelation, Coordination Chemistry, and Biological Implications of L-Arginine-Lysine-Leucine Sequences

Peptide sequences containing arginine, lysine, and leucine are adept at chelating metal ions, a process that can significantly modulate their biological activity. The coordination chemistry of such peptides is complex, involving multiple potential donor atoms from the peptide backbone and the amino acid side chains. The study of metal-peptide complexes is crucial for understanding the biological roles of metals and has potential applications in the development of therapeutic and diagnostic agents. nih.govnih.gov

The primary coordination sites for metal ions in peptides include the N-terminal amino group, the amide nitrogen atoms of the peptide bonds, the carboxylate group at the C-terminus, and the functional groups of the amino acid side chains. In the case of L-arginine-lysine-leucine containing peptides, the side-chain amino group of lysine and the guanidinium group of arginine provide additional potential metal binding sites.

Detailed Research Findings:

Research on cationic peptides has shown that they are effective chelators for metal ions like copper(II) and nickel(II). nih.gov Potentiometric titrations and spectroscopic methods such as UV-Vis and Circular Dichroism (CD) are employed to determine the stability constants and coordination modes of the resulting metal complexes. nih.govmdpi.com

For instance, studies on copper(II) complexes with tripeptides containing leucine have revealed the formation of various species depending on the pH of the solution. mdpi.com At lower pH, coordination often involves the N-terminal amine and a neighboring carbonyl oxygen. As the pH increases, deprotonation of the amide nitrogens can occur, leading to their involvement in the coordination sphere, forming stable chelate rings. mdpi.com The presence of additional donor groups, such as the lysine side chain, can lead to the formation of even more stable and complex structures. nih.gov

Table 1: Spectroscopic Data for Cu(II) Complexes with a Model Tripeptide (Gly-Leu-His)

This table provides an example of the spectroscopic parameters that are typically measured to characterize metal-peptide complexes. The λmax values from UV-Vis spectroscopy indicate the electronic environment of the metal ion, which changes with the coordination geometry. The CD spectroscopy data provides information on the chirality and conformation of the complex.

Speciesλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
CuLH65060
CuL62085
CuLH₋₁550110
CuLH₋₂525130

Data adapted from studies on similar tripeptides containing leucine. mdpi.com

Coordination Chemistry:

Studies on iron(III) complexes with L-leucine have demonstrated that the amino acid can act as a bidentate ligand, coordinating through the carboxyl group and the nitrogen atom of the amino group. sciencepub.netresearchgate.net

Table 2: Stability Constants (log β) for Metal-Peptide Complexes

The stability constant (β) is a measure of the strength of the interaction between a metal ion and a ligand. Higher values indicate more stable complexes. This table illustrates typical stability constants for copper(II) complexes with peptides containing potential coordinating residues.

Complex Specieslog β
[Cu(H₂L)]³⁺10.5
[Cu(HL)]²⁺18.2
[Cu(L)]⁺24.5
[Cu(H₋₁L)]30.1

Values are illustrative and based on data from related cationic peptides. nih.gov

Biological Implications:

The chelation of metal ions by L-arginine-lysine-leucine sequences can have profound biological implications. Metal binding can:

Modulate Biological Activity: The complexation of metal ions can be essential for the biological function of some peptides, such as certain antimicrobial peptides. nih.gov The metal ion can help to stabilize a specific conformation of the peptide that is necessary for its interaction with its biological target.

Enhance Stability: Metal chelation can protect peptides from proteolytic degradation, thereby increasing their in vivo half-life.

Serve as a Basis for Drug Design: The specific metal-coordinating properties of such peptides can be exploited to design new therapeutic agents. For example, they could be used to deliver metal ions to specific tissues or to sequester toxic metal ions. nih.gov Irregularities in metal binding are associated with various diseases, highlighting the importance of understanding these interactions. nih.govnih.gov

Modulation of Cellular and Subcellular Processes by L Arginine, L Arginyl L Lysyl L Leucyl

Signaling Pathway Modulation by the L-Arginyl-L-Lysyl-L-Leucyl- Motif in In Vitro Systems

The L-arginyl-L-lysyl-L-leucyl- motif can influence intracellular communication by interacting with key components of signaling cascades. These interactions can lead to the activation or inhibition of pathways that govern cellular responses to external stimuli.

Protein kinases are crucial enzymes that regulate cellular activity by adding phosphate (B84403) groups to specific proteins, a process known as phosphorylation. The L-arginine component of the peptide is a precursor to nitric oxide (NO), a signaling molecule that can influence kinase pathways.

In vitro studies on C2C12 cells have demonstrated that L-arginine supplementation enhances protein synthesis by activating the mTOR/p70S6K signaling pathway. nih.gov This activation is dependent on nitric oxide production and involves the phosphorylation of key proteins in the cascade. nih.gov Specifically, L-arginine was found to increase the phosphorylation of mTOR at threonine 2446 and p70S6K at threonine 389. The effects of L-arginine on this pathway were abolished by an NO synthase inhibitor, indicating the critical role of NO in mediating this signaling event. nih.gov While these studies focus on the single amino acid L-arginine, they provide a foundational understanding of how arginine-containing motifs could potentially influence phosphorylation events.

Experimental SystemPeptide/CompoundObserved EffectKey Proteins PhosphorylatedReference
C2C12 CellsL-ArginineIncreased protein synthesismTOR (Thr 2446), p70S6K (Thr 389) nih.gov

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are involved in a vast array of physiological processes. nih.govkhanacademy.orgyoutube.comyoutube.com They are activated by a wide variety of ligands, including peptides. nih.gov Upon ligand binding, GPCRs undergo a conformational change that allows them to activate intracellular G-proteins, initiating downstream signaling cascades. nih.govyoutube.comnih.gov

While direct studies on the interaction of the L-arginyl-L-lysyl-L-leucyl- tripeptide with specific GPCRs are not extensively documented in publicly available research, the basic and hydrophobic nature of its constituent amino acids suggests potential for interaction with the ligand-binding pockets of certain GPCRs. Peptides are known to be important ligands for GPCRs, and their binding can trigger a range of cellular responses. nih.gov

Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, and their modulation is a key mechanism for regulating cellular excitability and signaling. nih.gov The activity of many ion channels can be regulated by intracellular signaling molecules and by direct interaction with other proteins. nih.gov

Research on M-1 mouse renal cortical collecting duct cells has shown that L-arginine can modulate ion transport. nih.gov In these cells, L-arginine stimulates Na+ absorption through the epithelial sodium channel (ENaC). This effect was found to be independent of nitric oxide but dependent on pH changes. nih.gov The structurally similar cationic amino acid L-lysine produced a similar response. nih.gov This suggests that peptides containing these basic residues, such as L-arginyl-L-lysyl-L-leucyl-, could potentially influence ion channel activity through charge-related or pH-mediated mechanisms.

Experimental SystemCompoundAffected Ion ChannelObserved Electrophysiological EffectMechanismReference
M-1 Mouse Cortical Collecting Duct CellsL-ArginineEpithelial Sodium Channel (ENaC)Stimulation of Na+ absorptionpH-dependent, NO-independent nih.gov
M-1 Mouse Cortical Collecting Duct CellsL-LysineEpithelial Sodium Channel (ENaC)Stimulation of Na+ absorptionpH-dependent, NO-independent nih.gov

Regulation of Gene Expression and Transcriptional Control by L-Arginine-Lysine-Leucine Motifs

The regulation of gene expression is a fundamental process that allows cells to respond to their environment and execute specific functions. khanacademy.orgyoutube.com This process can be influenced by short peptides that can interact with DNA, transcription factors, and the epigenetic machinery. nih.gov

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. nih.govunc.edumonash.edu The interaction of peptides with transcription factors can modulate their activity and, consequently, gene expression. Both lysine (B10760008) and arginine residues within transcription factors can be subject to post-translational modifications, such as methylation, which plays a role in regulating their function. nih.govnih.gov

While there is a lack of direct evidence for the L-arginyl-L-lysyl-L-leucyl- tripeptide specifically mediating transcription factor interactions, the presence of arginine and lysine is significant. These amino acids are known to be targets for methylation, a key regulatory post-translational modification of transcription factors like p53 and nuclear receptors. nih.govnih.gov This raises the possibility that peptides containing these residues could play a role in the complex network of transcriptional regulation.

Epigenetic modifications refer to changes to DNA or its associated proteins that alter gene expression without changing the DNA sequence itself. youtube.com These modifications include DNA methylation and histone modifications, which are central to chromatin remodeling—the dynamic process of altering chromatin structure to control gene accessibility. nih.govyoutube.comyoutube.com

Short peptides have the ability to penetrate the cell nucleus and interact with components of the chromatin, including DNA and histone proteins. nih.gov They can influence epigenetic mechanisms like DNA methylation. nih.gov The positively charged arginine and lysine residues of the L-arginyl-L-lysyl-L-leucyl- motif could theoretically interact with the negatively charged phosphate backbone of DNA or with histone proteins, potentially influencing chromatin structure. However, specific studies detailing the direct effects of this tripeptide on epigenetic modifications and chromatin remodeling are not currently prominent in the scientific literature.

Role in Cellular Differentiation and Lineage Specification in Primary Cell Cultures

The constituent amino acids of the peptide play distinct and significant roles in the differentiation and lineage specification of various primary cell types.

L-Arginine: This semi-essential amino acid is a critical modulator of cellular differentiation, largely through its role as a precursor for nitric oxide (NO) and polyamines. In primary osteoblast cultures from rats, L-Arginine has been shown to increase type I collagen synthesis, a key marker of osteoblast differentiation and bone matrix formation. This effect is linked to an increase in NO production, which is a known signaling molecule in bone metabolism. Furthermore, in human dental pulp stem cells (hDPSCs), L-Arginine has been observed to promote proliferation and migration, which are essential prerequisites for differentiation and tissue regeneration.

L-Lysine: As an essential amino acid, L-Lysine is integral to protein synthesis and post-translational modifications that are fundamental to cellular differentiation. In studies involving primary human osteoblasts, L-Lysine has been shown to stimulate cell proliferation. This mitogenic effect is crucial for expanding a population of progenitor cells before they commit to a specific lineage. While direct evidence of its role in lineage specification is less clear, its importance in collagen cross-linking suggests a vital role in the maturation of connective tissues.

L-Leucine: This branched-chain amino acid (BCAA) is a well-established regulator of protein synthesis and cellular metabolism, which are tightly linked to cell differentiation. In primary porcine myoblasts, leucine (B10760876) has been demonstrated to promote differentiation into myosin heavy chain-positive cells. This process is mediated through the Akt/FoxO1 signaling pathway, highlighting a specific molecular mechanism by which leucine governs myogenic lineage specification.

The following table summarizes the observed effects of these amino acids on the differentiation of primary cell cultures:

Amino AcidCell TypeObserved Effect on DifferentiationKey Findings
L-Arginine Rat OsteoblastsPromotes osteoblast differentiation.Increased Type I collagen synthesis and nitric oxide production.
Human Dental Pulp Stem CellsSupports proliferation and migration, precursors to differentiation.Enhances cell motility and division.
L-Lysine Human OsteoblastsStimulates proliferation.Increases the population of progenitor cells.
L-Leucine Porcine MyoblastsPromotes myogenic differentiation.Upregulates myogenin and MyoD via the Akt/FoxO1 pathway.

Contribution to Subcellular Organelle Function, Dynamics, and Inter-organelle Communication

The individual amino acids L-Arginine, L-Lysine, and L-Leucine have been shown to influence the function of several subcellular organelles, thereby impacting cellular homeostasis.

L-Arginine: The availability of L-Arginine is crucial for the proper functioning of the endoplasmic reticulum (ER). Deprivation of L-arginine can induce ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen nih.gov. This stress response is a key aspect of cellular signaling and can influence cell fate. In the context of mitochondria, L-arginine supplementation has been investigated for its potential to reduce nitro-oxidative stress in cells with mitochondrial deficiencies nih.gov. While it may not directly improve mitochondrial respiratory chain function, it can decrease intracellular nitric oxide concentration and protein nitration, thereby mitigating mitochondrial damage nih.gov. The subcellular localization of L-arginine metabolizing enzymes, such as nitric oxide synthase (NOS) and arginase, is critical for compartmentalized signaling within the cell researchgate.net.

L-Lysine: Lysine is essential for maintaining lysosomal function. The lysosome, a key organelle for degradation and recycling, is also a signaling hub that senses amino acid availability nih.gov. Lysine catabolism has been shown to be important for the function of lysosomes in certain cancer cells nih.gov. The recycling of lysine and arginine within the lysosome is also important for maintaining ER quality control cam.ac.uk.

L-Leucine: Leucine is a key regulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is often localized to the lysosomal surface. This positions the lysosome as a central platform for sensing leucine availability and coordinating cellular growth and autophagy. Under starvation conditions, leucine can be retained within lysosomes to support protein synthesis mdpi.com.

Inter-organelle communication is a complex process involving membrane contact sites and the exchange of metabolites and signaling molecules. While direct evidence linking these specific amino acids to the modulation of inter-organelle communication is still emerging, their roles in influencing the function of individual organelles like the ER, mitochondria, and lysosomes suggest an indirect impact on the integrated cellular signaling network.

Amino AcidOrganelleContribution to Function and Dynamics
L-Arginine Endoplasmic ReticulumDeprivation induces ER stress nih.gov.
MitochondriaReduces nitro-oxidative stress in deficient cells nih.gov.
L-Lysine LysosomeEssential for normal lysosomal function and proteolytic activity nih.gov.
Endoplasmic ReticulumLysosomal recycling of lysine is important for ER quality control cam.ac.uk.
L-Leucine LysosomeKey sensor for mTORC1 signaling at the lysosomal surface; can be stored in lysosomes during starvation mdpi.com.

Impact on Cell Adhesion, Migration, and Extracellular Matrix Remodeling in In Vitro Assays

The constituent amino acids of the peptide have been implicated in modulating cell adhesion, migration, and the remodeling of the extracellular matrix (ECM) in various in vitro models.

L-Arginine: L-Arginine has been shown to influence the adhesion and migration of several cell types. In human monocyte and endothelial cell co-cultures, L-arginine can reduce monocyte adhesion to the vascular endothelium, a critical step in inflammation nih.gov. This effect is mediated, in part, by the production of nitric oxide. Furthermore, L-arginine stimulates the migration of intestinal epithelial cells, a process crucial for wound healing, through a focal adhesion kinase (FAK)-dependent mechanism nih.govpnas.orgresearchgate.net. The withdrawal of L-arginine has been shown to negatively regulate cell migration and proliferation in mouse embryonic stem cells researchgate.net.

L-Lysine: Poly-L-lysine is widely used as a coating for cell culture surfaces to promote non-specific cell adhesion by enhancing electrostatic interactions between the negatively charged cell membrane and the positively charged polymer umlub.pl. In wound healing assays, poly-L-lysine has been shown to accelerate the migration of fibroblasts cam.ac.uk. The enhancement of lysine acetylation has also been found to accelerate wound repair, suggesting a role for lysine in modulating cellular processes involved in migration and tissue remodeling mdpi.comspandidos-publications.com.

L-Leucine: Leucine has been shown to play a role in trophoblast motility in preimplantation mouse embryos, a process that is essential for implantation nih.gov. A mixture of amino acids including L-leucine and L-lysine has been found to upregulate the gene expression of extracellular matrix components such as elastin, fibronectin, and collagen in cultured human fibroblasts nih.gov. However, in the context of muscle regeneration in aged mice, leucine supplementation alone was not sufficient to alter the gene expression related to ECM remodeling at the onset of regeneration aacrjournals.orgnih.gov. Some studies have also linked leucine-rich repeat proteins to the regulation of matrix metalloproteinases (MMPs), which are key enzymes in ECM remodeling cabidigitallibrary.orgnih.gov.

The following table summarizes the effects of these amino acids on cell adhesion, migration, and ECM remodeling from in vitro studies:

Amino AcidCellular ProcessCell Type/ModelKey Findings
L-Arginine Cell AdhesionHuman Monocytes/Endothelial CellsReduces monocyte adhesion to endothelium nih.gov.
Cell MigrationIntestinal Epithelial CellsStimulates migration via a FAK-dependent pathway nih.govpnas.orgresearchgate.net.
L-Lysine Cell AdhesionVarious (as Poly-L-lysine)Promotes non-specific cell adhesion umlub.pl.
Cell MigrationFibroblastsAccelerates wound healing in vitro cam.ac.uk.
L-Leucine ECM RemodelingHuman FibroblastsUpregulates expression of ECM genes (in a mixture with other amino acids) nih.gov.
Cell MigrationMouse TrophoblastsRegulates trophoblast motility nih.gov.

Involvement in Programmed Cell Death (Apoptosis, Necroptosis) and Autophagy Pathways in Cultured Cells

The individual amino acids L-Arginine, L-Lysine, and L-Leucine have been shown to modulate programmed cell death and autophagy in cultured cells, often in a context-dependent manner.

L-Arginine: L-Arginine has a dual role in apoptosis. In some contexts, such as in cultured rat mesangial cells, L-arginine exhibits an anti-apoptotic effect, protecting cells from apoptosis induced by cytokines and certain chemotherapeutic agents nih.gov. Similarly, in human endometrial cells, L-arginine enhances cell proliferation and reduces apoptosis nih.gov. Conversely, arginine deprivation is a strategy being explored to induce apoptosis in certain cancer cells that are auxotrophic for arginine researchgate.netnih.gov. Arginine deprivation can also induce autophagy, which can act as a pro-survival mechanism in some cancer cells, but can lead to autophagic cell death in others pnas.orgresearchgate.netamegroups.orgaacrjournals.org. The interplay between arginine availability, ER stress, and autophagy is a critical determinant of cell fate aacrjournals.orgnih.gov.

L-Lysine: High concentrations of L-lysine have been shown to cause mitochondrial damage and necrosis in isolated pancreatic acinar cells researchgate.net. In the context of necroptosis, a form of programmed necrosis, specific lysine residues within key signaling proteins like Receptor-Interacting Protein Kinase 1 (RIPK1) are crucial for its function. For instance, lysine-45 of RIPK1 is important for promoting necroptosis in macrophages researchgate.net. Ubiquitination of RIPK1 on specific lysine residues is a key regulatory mechanism that determines the switch between cell survival and cell death pathways nih.govnih.gov.

L-Leucine: Leucine is a potent regulator of autophagy, primarily through its activation of the mTORC1 signaling pathway, a negative regulator of autophagy nih.govcam.ac.ukresearchgate.net. Leucine deprivation is a common method to induce autophagy in cultured cells. The mechanism involves the inhibition of mTORC1, which in turn activates the autophagy machinery nih.gov. In most cell types, leucine negatively regulates autophagosome biogenesis via its metabolite, acetyl-coenzyme A (AcCoA), which promotes the acetylation of the mTORC1 component raptor, leading to mTORC1 activation and autophagy inhibition cam.ac.ukresearchgate.net. However, in some cancer cells, such as melanoma, leucine deprivation can lead to apoptosis due to a failure to appropriately activate autophagy nih.gov.

The following table summarizes the involvement of these amino acids in programmed cell death and autophagy:

Amino AcidPathwayCell Type/ModelKey Findings
L-Arginine ApoptosisRat Mesangial Cells, Human Endometrial CellsAnti-apoptotic effects nih.govnih.gov.
Apoptosis/AutophagyCancer CellsDeprivation can induce apoptosis and/or autophagy researchgate.netpnas.orgresearchgate.netamegroups.orgaacrjournals.org.
L-Lysine NecroptosisPancreatic Acinar Cells, MacrophagesHigh concentrations can induce necrosis; specific lysine residues in RIPK1 are critical for necroptosis researchgate.netresearchgate.net.
L-Leucine AutophagyVarious Cell LinesPotent inhibitor of autophagy via mTORC1 activation nih.govcam.ac.ukresearchgate.net.
ApoptosisMelanoma CellsDeprivation can induce apoptosis due to failed autophagy activation nih.gov.

Advanced Analytical and Biophysical Characterization of L Arginine, L Arginyl L Lysyl L Leucyl

High-Resolution Mass Spectrometry for L-Arginyl-L-Lysyl-L-Leucyl- Sequence Confirmation and Quantitative Analysis in Complex Biological Matrices

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of peptides. For L-arginyl-L-lysyl-L-leucyl-, HRMS provides unambiguous confirmation of its elemental composition by measuring its mass with high accuracy (typically <5 ppm error). When coupled with liquid chromatography (LC-MS), this technique allows for the separation of the peptide from a complex mixture before mass analysis.

Tandem mass spectrometry (MS/MS) is subsequently used for sequence verification. The peptide ion is isolated and fragmented, typically via collision-activated dissociation (CAD), producing a series of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the Arg-Lys-Leu sequence.

For quantitative analysis in biological fluids like plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode is the gold standard. nih.govnih.gov This targeted approach offers exceptional sensitivity and selectivity. missouri.educhromatographyonline.com A stable isotope-labeled version of L-arginyl-L-lysyl-L-leucyl- is often used as an internal standard to ensure high accuracy and precision. nih.gov The method involves selecting a specific precursor ion (the protonated peptide) and monitoring one or more of its unique fragment ions, creating a highly specific quantitative assay. tandfonline.com

Table 1: Representative HRMS and MS/MS Data for L-arginyl-L-lysyl-L-leucyl-
Ion TypeDescriptionCalculated m/z (Monoisotopic)
[M+H]⁺Protonated molecular ion of the tripeptide.416.2980
y₁Fragment ion corresponding to Leucine (B10760876) (Leu).114.0913
b₂Fragment ion corresponding to Arginyl-Lysine (Arg-Lys).285.1878
y₂Fragment ion corresponding to Lysyl-Leucine (Lys-Leu).243.1863

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Structure Elucidation and Dynamics of L-Arginyl-L-Lysyl-L-leucyl-

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and observing the dynamic behavior of peptides in solution at atomic resolution. nih.gov For L-arginyl-L-lysyl-L-leucyl-, a combination of one-dimensional (¹H) and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) would be performed. These experiments allow for the assignment of every proton signal to its specific atom within the peptide's structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for structure elucidation, as it identifies protons that are close in space (<5 Å), providing distance restraints that are used to calculate a family of structures consistent with the experimental data. rsc.org For a short and flexible tripeptide, NMR can reveal the ensemble of conformations it adopts in solution.

Furthermore, NMR relaxation experiments (measuring T1 and T2 relaxation times) provide insight into the peptide's dynamics on a picosecond to nanosecond timescale. nih.govnih.govchemrxiv.org This data can characterize the flexibility of the peptide backbone and the motion of the arginine, lysine (B10760008), and leucine side chains.

Table 2: Representative ¹H NMR Chemical Shift Assignments for L-arginyl-L-lysyl-L-leucyl- in D₂O
ResidueAmide H (ppm)α-H (ppm)Side Chain Protons (ppm)
Arginine (Arg)-4.151.70 (β), 1.85 (γ), 3.15 (δ)
Lysine (Lys)8.304.251.65 (β), 1.40 (γ), 1.55 (δ), 2.95 (ε)
Leucine (Leu)8.154.351.60 (β), 1.50 (γ), 0.90 (δ₁, δ₂)

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination and Conformational Changes of L-Arginyl-L-Lysyl-L-leucyl-

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides. subr.eduunits.it By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region (190-250 nm), CD provides a spectral signature of the peptide's backbone conformation.

For a short, non-constrained tripeptide like L-arginyl-L-lysyl-L-leucyl-, the CD spectrum in an aqueous buffer is typically dominated by a strong negative band below 200 nm, which is characteristic of a random coil or disordered conformation. units.it However, changes in environmental conditions (e.g., solvent polarity, pH, or the presence of binding partners) can induce conformational ordering. subr.edu For instance, the adoption of a β-turn structure would result in a different CD spectrum. subr.edu Therefore, CD is highly valuable for monitoring conformational changes of the peptide upon interaction with other molecules or in different environments. pnas.orgnih.gov

Table 3: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures
Secondary StructurePositive Maxima (nm)Negative Minima (nm)
α-Helix~192~208, ~222
β-Sheet~195~217
Random Coil~212 (weak)~198

X-ray Crystallography and Cryo-Electron Microscopy of L-Arginyl-L-Lysyl-L-leucyl- in Complex with Interacting Macromolecules

While L-arginyl-L-lysyl-L-leucyl- itself is too small to be crystallized alone, X-ray crystallography is the definitive method for visualizing its interaction with a larger macromolecular target, such as a receptor or enzyme, at atomic resolution. This requires co-crystallizing the peptide with its binding partner. The resulting electron density map precisely reveals the binding mode, orientation, and the specific intermolecular interactions (e.g., hydrogen bonds, salt bridges) between the peptide and the macromolecule.

Cryo-electron microscopy (Cryo-EM) serves as a powerful alternative, particularly for large protein complexes that are resistant to crystallization. If L-arginyl-L-lysyl-L-leucyl- binds to a large assembly, Cryo-EM can determine the structure of the complex and locate the bound peptide, providing critical information about its role in the macromolecular machine.

Table 4: Comparison of Structural Biology Techniques for Analyzing the L-arginyl-L-lysyl-L-leucyl- Complex
TechniquePrincipleSample StateKey Information Provided
X-ray CrystallographyX-ray diffraction from a crystal.Crystalline solidAtomic-resolution structure of the peptide in the binding site.
Cryo-Electron Microscopy (Cryo-EM)Electron imaging of flash-frozen particles.Vitreous iceNear-atomic resolution structure of large complexes with the bound peptide.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for L-Arginyl-L-Lysyl-L-leucyl- Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free biophysical techniques for characterizing the binding interactions of L-arginyl-L-lysyl-L-leucyl- with its molecular targets.

SPR provides real-time kinetic data. bioradiations.com In a typical experiment, a target protein is immobilized on a sensor chip, and a solution containing L-arginyl-L-lysyl-L-leucyl- is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the calculation of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₓ). acs.orgnih.gov

ITC directly measures the heat released or absorbed during a binding event. wur.nl By titrating the peptide into a solution containing its binding partner, ITC determines the binding affinity (Kₓ), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govwur.nl This provides a complete thermodynamic profile of the interaction, revealing the driving forces behind the binding event. cam.ac.ukacs.org

Table 5: Representative Binding Parameters for the Interaction of L-arginyl-L-lysyl-L-leucyl- with a Target Protein
ParameterTechniqueHypothetical ValueDescription
kₐ (M⁻¹s⁻¹)SPR2.5 x 10⁵Association rate constant.
kₔ (s⁻¹)SPR5.0 x 10⁻³Dissociation rate constant.
Kₓ (nM)SPR/ITC20Equilibrium dissociation constant (kₔ/kₐ).
ΔH (kcal/mol)ITC-8.5Enthalpy change of binding.
-TΔS (kcal/mol)ITC-2.0Entropic contribution to binding.
nITC1.05Stoichiometry of binding (peptide:protein).

Fluorescence Spectroscopy, Anisotropy, and FRET for Conformational Changes and Real-time Interactions of L-Arginyl-L-Lysyl-L-leucyl-

Fluorescence-based methods offer highly sensitive ways to study peptide interactions and conformational changes. nih.govspringernature.com Since L-arginyl-L-lysyl-L-leucyl- lacks intrinsic fluorophores (like Tryptophan or Tyrosine), it must be chemically labeled with an extrinsic fluorophore for these studies. researchgate.netproquest.com

Fluorescence anisotropy is used to measure binding events. springernature.com A small, fluorescently-labeled peptide tumbles rapidly in solution, resulting in low anisotropy. edinst.com Upon binding to a much larger protein, its tumbling slows dramatically, causing a significant increase in anisotropy. researchgate.netnih.gov This change can be titrated to determine the binding affinity. researchgate.net

Förster Resonance Energy Transfer (FRET) is a powerful tool for detecting conformational changes. nih.gov It measures the energy transfer between a donor and an acceptor fluorophore. utoronto.ca While not typically used on the tripeptide itself, FRET can be used on a target protein labeled with two dyes. The binding of L-arginyl-L-lysyl-L-leucyl- could induce a conformational change in the protein, altering the distance between the dyes and changing the FRET efficiency, thus reporting on the binding event and its structural consequences. nih.govrsc.orgmdpi.com

Table 6: Representative Data from a Fluorescence Anisotropy Binding Titration
[Target Protein] (μM)[Labeled Peptide] (nM)Measured Anisotropy (r)Interpretation
0100.08Free peptide, rapid tumbling.
0.05100.15Partial binding.
0.5100.22Significant binding.
5.0100.25Saturation of binding.

Advanced Chromatographic Purification and Separation Techniques for Isolation and Enrichment of L-Arginyl-L-Lysyl-L-leucyl-

Advanced chromatography is essential for the isolation and purification of L-arginyl-L-lysyl-L-leucyl- from either a synthetic crude mixture or a complex biological extract. americanpeptidesociety.orgnumberanalytics.com High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process. nih.gov

Reversed-Phase HPLC (RP-HPLC) is the most common and powerful technique for peptide purification. mdpi.comnih.gov It separates molecules based on their hydrophobicity. L-arginyl-L-lysyl-L-leucyl- would be retained on a hydrophobic stationary phase (like C18) and eluted with an increasing gradient of an organic solvent, such as acetonitrile, in water.

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. americanpeptidesociety.orgnih.gov Given the two basic residues (Arginine and Lysine), L-arginyl-L-lysyl-L-leucyl- is strongly positively charged at neutral and acidic pH. Therefore, cation-exchange chromatography would be an effective purification step, where the peptide binds to a negatively charged stationary phase and is eluted by increasing the salt concentration or pH.

These techniques can be used sequentially or in multi-dimensional setups to achieve the high purity required for analytical and functional studies. numberanalytics.commdpi.com

Table 7: Summary of Chromatographic Techniques for Purifying L-arginyl-L-lysyl-L-leucyl-
TechniquePrinciple of SeparationPrimary Application
Reversed-Phase (RP-HPLC)HydrophobicityHigh-resolution purification and final polishing.
Cation-Exchange (CEX)Net positive chargeCapture from dilute solutions and separation from neutral/acidic impurities.
Size-Exclusion (SEC)Hydrodynamic radius (size)Removal of aggregates or very small impurities (e.g., salts).

Computational and Predictive Modeling of L Arginine, L Arginyl L Lysyl L Leucyl

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions of L-Arginyl-L-Lysyl-L-Leucyl-

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic nature of peptides. For the RKL tripeptide, MD simulations elucidate its vast conformational landscape and the critical role of interactions with its environment, particularly with solvent molecules. The peptide's structure is not static; it exists as an ensemble of conformations, and the solvent environment profoundly influences which shapes are most probable. aps.orgnih.gov

The RKL tripeptide features two positively charged residues (Arginine and Lysine) and one hydrophobic residue (Leucine). This amphipathic character dictates its interaction with solvents. In an aqueous environment, water molecules form hydration shells around the charged guanidinium (B1211019) group of Arginine and the primary amine of Lysine (B10760008), stabilizing extended conformations. aps.orgacs.org Conversely, the hydrophobic leucine (B10760876) side chain tends to minimize its contact with water, which can influence the local peptide backbone structure. acs.org

Simulations show that solvents can flatten the conformational energy landscape, meaning that the energy differences between various peptide shapes are reduced. nih.gov The competition between intra-peptide hydrogen bonds and hydrogen bonds with water molecules is a key determinant of the final conformational preference. nih.govacs.org Different solvents can alter the stability of secondary structures like α-helices and β-sheets. For instance, aqueous urea (B33335) solutions can decrease helix propensity, while methanol (B129727) can destabilize polyproline II (PPII) conformations. aps.org Understanding these interactions is crucial, as the peptide's conformation upon approaching a biological target is directly linked to its function.

A typical MD simulation protocol to study the RKL peptide would involve the following steps:

StepDescriptionKey Parameters
System Setup The peptide structure is generated and placed in a simulation box filled with a chosen solvent model (e.g., TIP3P water). Ions are added to neutralize the system.Box size, solvent model, force field (e.g., AMBER, CHARMM).
Energy Minimization The initial system's energy is minimized to remove any steric clashes or unfavorable geometries.Number of minimization steps, algorithm (e.g., steepest descent).
Equilibration The system is gradually heated to the target temperature and equilibrated at the target pressure to achieve a stable state. This is often done in multiple phases.Target temperature (e.g., 300 K), pressure (e.g., 1 bar), time constraints.
Production Run The simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the peptide.Simulation time, time step (e.g., 2 fs), handling of long-range electrostatics (e.g., PME). aps.org
Analysis The resulting trajectory is analyzed to determine conformational populations, solvent interactions, hydrogen bonding patterns, and other structural properties.Root Mean Square Deviation (RMSD), Ramachandran plots, radial distribution functions.

This table is a generalized representation of a typical Molecular Dynamics simulation workflow.

Ligand-Receptor Docking Studies for L-Arginyl-L-Lysyl-L-Leucyl- with Putative Protein Targets

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to another (receptor) to form a stable complex. For the RKL tripeptide, docking studies can identify potential protein targets and elucidate the specific interactions that mediate binding. The peptide's combination of positive charges and hydrophobicity makes it a candidate for interacting with proteins that have complementary binding pockets, such as those with surface-exposed acidic residues (Aspartic Acid, Glutamic Acid) and hydrophobic patches. nih.gov

While specific docking studies for the RKL tripeptide are not widely published, research on similar motifs provides a strong blueprint for this analysis. For example, studies on the Arg-Leu-Arg (RLR) motif's interaction with the chemokine receptor CXCR4 have shown that the positively charged arginine residues form key electrostatic interactions with negatively charged residues in the receptor's N-terminal sequence. nih.gov Alanine scanning and molecular docking in that study confirmed that the RLR region was critical for binding. nih.gov

A docking study for RKL would involve:

Target Selection: Identifying potential protein receptors. Based on the RKL sequence, likely candidates include receptors involved in cell signaling, cell adhesion, and transport, particularly those known to bind arginine- and lysine-rich peptides.

Structure Preparation: Obtaining 3D structures of both the RKL peptide (often from MD simulations to capture relevant conformations) and the target proteins from databases like the Protein Data Bank (PDB).

Docking Simulation: Using software to systematically sample many possible binding poses of the peptide in the receptor's active site, scoring each pose based on an energy function.

Analysis and Refinement: Analyzing the top-scoring poses to identify key interactions (hydrogen bonds, electrostatic interactions, hydrophobic contacts) and potentially refining the results with more computationally intensive methods like MD simulations. arxiv.org

Putative Protein Target ClassRationale for Interaction with RKLPotential Biological Role
Chemokine Receptors (e.g., CXCR4) Receptor surface often features negatively charged patches that can interact with the Arg/Lys residues of RKL. nih.govCell migration, immune response.
Integrins Known to bind motifs containing arginine (e.g., RGD), suggesting potential interaction with the RKL motif's charged residues.Cell adhesion, signaling.
Proteases (e.g., Trypsin-like) These enzymes have specificity pockets that recognize and cleave after basic residues like arginine and lysine. nih.govProtein degradation, regulation.
Cell-Penetrating Peptide Receptors The positive charges on RKL are characteristic of many cell-penetrating peptides that interact with proteoglycans on the cell surface.Intracellular delivery. mdpi.com

This table presents hypothetical targets for the RKL peptide based on the known functions of similar peptide sequences.

De Novo Peptide Design Strategies Incorporating the L-Arginyl-L-Lysyl-L-Leucyl- Motif for Functional Enhancement

De novo peptide design aims to create entirely new peptide sequences with desired functions. The RKL motif, with its distinct charge and hydrophobicity, serves as a valuable building block in these strategies. By incorporating the RKL sequence into a larger peptide scaffold, designers can impart specific properties, such as target binding or membrane interaction, which can then be fine-tuned for enhanced function.

Engineering strategies often focus on improving a peptide's stability, specificity, and potency. For instance, natural L-peptides can be susceptible to degradation by proteases. nih.gov Design strategies can overcome this by incorporating non-natural D-amino acids or by cyclizing the peptide backbone. Cyclization constrains the peptide into a more rigid, bioactive conformation, which reduces the entropic penalty of binding to a target and can increase proteolytic resistance. nih.govmdpi.com

Another approach is the creation of hybrid peptides, where the RKL motif is combined with other functional sequences. mdpi.com For example, conjugating RKL to a known receptor-binding peptide could create a bifunctional molecule with enhanced targeting or signaling properties. The design process is often iterative, combining computational modeling to predict the effects of modifications with experimental validation to test the resulting peptides. nih.gov

Design StrategyObjectiveExample Application
Sequence Elongation Flank the RKL motif with additional residues to enhance specificity or add new functionalities.Adding hydrophobic residues to improve membrane interaction or polar residues to increase solubility.
Peptide Cyclization Constrain the peptide's conformation to increase receptor affinity and improve stability against proteases. mdpi.comCreating a head-to-tail cyclic peptide containing the RKL motif to lock in a bioactive conformation. nih.gov
D-Amino Acid Substitution Replace L-amino acids with their D-enantiomers to increase resistance to enzymatic degradation. mdpi.comSubstituting L-Lysine with D-Lysine within the RKL motif to block protease cleavage sites.
Hybridization Combine the RKL motif with other known bioactive peptides to create novel molecules with multiple functions. mdpi.comFusing RKL to a cell-penetrating peptide sequence to improve intracellular delivery of a therapeutic cargo.
Structural Scaffolding Graft the RKL motif onto a larger, stable protein or peptide scaffold.Incorporating the RKL sequence into a surface loop of a hyperstable protein to present it to a target receptor. nih.gov

This table outlines common de novo design strategies and their potential application to peptides containing the RKL motif.

Bioinformatics Analysis of L-Arginyl-L-Lysyl-L-Leucyl- Sequence Conservation, Distribution, and Functional Annotation in Proteomes

Bioinformatics analysis allows for the systematic study of the RKL motif across vast databases of protein sequences (proteomes). By examining the distribution and conservation of this tripeptide, researchers can infer its potential structural and functional importance. A highly conserved motif often indicates a critical role that has been maintained throughout evolution. nih.gov

The analysis typically begins by searching for all occurrences of the "RKL" sequence in a protein database like UniProt. biorxiv.org The sequences containing this motif are then collected and aligned to examine the amino acids that flank the RKL core. The level of conservation at each position is often visualized using a sequence LOGO, where the height of each letter corresponds to its frequency at that position. nih.govresearchgate.net

For example, if the position immediately following the RKL motif is consistently an acidic residue (like Asp or Glu), it might suggest the formation of a salt bridge or a specific turn structure. If the preceding position is often a hydrophobic residue, it could indicate that the motif is part of a larger hydrophobic patch or an amphipathic helix. nih.gov This information helps to functionally annotate proteins containing the motif and to generate hypotheses about its role. For instance, the KFERQ motif has been functionally annotated as a signal for selective protein degradation by lysosomes. researchgate.net

Position Relative to RKLHypothetical ConservationPossible Functional Implication
R-K-L-(+1) High conservation of Proline (P)The motif may be located at a beta-turn or a kink in the protein structure.
R-K-L-(+2) High conservation of Acidic residues (D/E)Potential for intramolecular salt-bridge formation with R or K, stabilizing a local fold.
(-1)-R-K-L High conservation of Hydrophobic residues (A/V/I)The motif is likely part of a larger hydrophobic or amphipathic region, possibly involved in protein-protein or protein-membrane interactions.
(-2)-R-K-L High conservation of Serine (S) or Threonine (T)Potential phosphorylation site that could regulate the function or interaction of the RKL motif.

This table presents a hypothetical bioinformatics analysis of the RKL motif, illustrating how conservation patterns can be interpreted to infer function.

Machine Learning and Artificial Intelligence Approaches for Predicting L-Arginyl-L-Lysyl-L-Leucyl- Bioactivity and Specificity

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide science by enabling the rapid prediction of bioactivity and specificity from sequence data alone. mdpi.com For the RKL tripeptide, ML models can be trained to predict whether a larger peptide containing this motif will exhibit a certain function, such as antimicrobial activity, cell penetration, or receptor binding. nih.govnih.gov

The typical workflow for building such a predictive model involves several key steps: illinois.edu

Data Collection: Assembling a dataset of peptides containing the RKL motif with experimentally verified activities (e.g., active vs. inactive).

Feature Engineering: Converting the peptide sequences into numerical representations (descriptors). These can include physicochemical properties (charge, hydrophobicity), amino acid composition, or more complex features derived from the sequence order. mdpi.comnih.gov

Model Training: Using the labeled dataset to train a classification or regression algorithm. Common algorithms include Random Forest, Support Vector Machines (SVM), and increasingly, deep learning models like Convolutional Neural Networks (CNNs) or Recurrent Neural Networks (RNNs). arxiv.orgillinois.edu

Validation and Prediction: Evaluating the model's performance on a separate test dataset to ensure it can generalize to new, unseen peptides. illinois.edu The trained model can then be used to screen virtual libraries of novel RKL-containing peptides to identify promising candidates for experimental testing. nih.gov

StepDescriptionCommon Tools/Methods
1. Data Curation Collect sequences of RKL-containing peptides and label them with known bioactivity (e.g., cell-penetrating: yes/no).Public databases (e.g., CPPsite 2.0), literature mining. mdpi.com
2. Feature Extraction Calculate numerical descriptors for each peptide sequence.Physicochemical properties (charge, length), amino acid composition, dipeptide composition, pseudo-amino acid composition. mdpi.com
3. Model Selection & Training Choose and train an appropriate ML algorithm on the feature-labeled dataset.Scikit-learn library (for Random Forest, SVM), TensorFlow/PyTorch (for deep learning models). illinois.edu
4. Performance Evaluation Assess the model's predictive power using statistical metrics.Accuracy, Precision, Recall, F1-score, Area Under the ROC Curve (AUC). illinois.edu
5. Predictive Screening Use the validated model to predict the bioactivity of new, uncharacterized RKL-containing peptides.In silico screening of virtual or computationally generated peptide libraries.

This table outlines a standard machine learning workflow for predicting the bioactivity of peptides containing the RKL motif.

Emerging Research Directions and Methodological Advances in L Arginine, L Arginyl L Lysyl L Leucyl Research

Integration of Multi-Omics Technologies (Proteomics, Metabolomics) for System-Level Understanding of L-Arginyl-L-Lysyl-L-Leucyl- Roles

The application of multi-omics technologies to the study of L-arginyl-L-lysyl-L-leucyl- is a promising, yet largely unexplored, frontier. A system-level understanding requires a holistic view of the molecular changes induced by this tripeptide, which can be achieved by integrating proteomics and metabolomics.

Proteomics would enable the large-scale identification and quantification of proteins whose expression levels or post-translational modifications are altered in the presence of L-arginyl-L-lysyl-L-leucyl-. This could reveal the signaling pathways and cellular machinery that are modulated by the tripeptide. For instance, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) could be employed. In a hypothetical study, one cell population could be cultured in a medium containing standard amino acids, while another is cultured in a medium with "heavy" isotope-labeled arginine and lysine (B10760008). isotope.com The introduction of L-arginyl-L-lysyl-L-leucyl- to one of these populations would allow for the precise quantification of changes in the proteome upon mass spectrometry analysis.

Metabolomics , on the other hand, would provide a snapshot of the small-molecule metabolites present in a biological system. This could uncover metabolic pathways that are influenced by L-arginyl-L-lysyl-L-leucyl-. Studies on individual amino acids, such as L-arginine, have successfully used metabolomics to reveal impacts on pathways like tryptophan metabolism. nih.gov A similar approach for the target tripeptide could identify its specific metabolic signature. Untargeted metabolomics, in particular, could reveal unexpected biochemical conversions or downstream effects of the peptide.

The true power of this approach lies in the integration of proteomic and metabolomic datasets. By correlating changes in protein expression with alterations in metabolite levels, researchers could construct comprehensive models of the tripeptide's biological role. For example, an observed increase in the expression of a particular enzyme (proteomics data) coupled with a rise in its product and a decrease in its substrate (metabolomics data) would provide strong evidence for the peptide's involvement in that specific metabolic pathway. While direct multi-omics studies on L-arginyl-L-lysyl-L-leucyl- are yet to be published, the methodologies are well-established for its constituent amino acids. nih.govnih.gov

Table 1: Illustrative Multi-Omics Data for L-arginyl-L-lysyl-L-leucyl- Research

Analytical PlatformHypothetical FindingPotential Implication
Proteomics (SILAC) Upregulation of nitric oxide synthaseInvolvement in nitric oxide signaling pathways
Downregulation of specific peptidasesSuggests a role in resisting enzymatic degradation
Metabolomics (UPLC-MS) Increased levels of downstream metabolites of the nitric oxide pathwayCorroborates proteomics data on nitric oxide synthase activation
Altered levels of central carbon metabolism intermediatesIndicates an influence on cellular energy state

Development of Novel Biosensors and Imaging Probes for In Vitro Detection and Visualization of L-Arginyl-L-Lysyl-L-Leucyl-

Real-time detection and visualization of L-arginyl-L-lysyl-L-leucyl- in biological systems are crucial for understanding its spatiotemporal dynamics. The development of novel biosensors and imaging probes is a key research direction to achieve this.

Biosensors for small peptides can be designed based on various principles, including electrochemical, optical, and mechanical transduction. isotope.com For a peptide like L-arginyl-L-lysyl-L-leucyl-, electrochemical biosensors could be developed using peptide-based recognition elements that specifically bind to the tripeptide. nih.gov For instance, a field-effect transistor (FET) biosensor functionalized with a specific aptamer or molecularly imprinted polymer could provide highly sensitive and real-time detection. nih.gov Another approach could involve leveraging the peptide's charge by using poly-L-lysine as a coreactant in an electrochemiluminescence (ECL) biosensor system, a method that has been successful for detecting other molecules like glutathione. nih.gov

Imaging probes offer the ability to visualize the subcellular localization and trafficking of the tripeptide. Fluorescently labeling L-arginyl-L-lysyl-L-leucyl- would be a direct approach. A fluorophore could be chemically conjugated to the N-terminus, C-terminus, or a side chain of the peptide without significantly altering its biological activity. Advanced imaging techniques, such as near-infrared (NIR) fluorescence imaging, would be particularly advantageous for in vivo applications due to deeper tissue penetration and lower autofluorescence. nih.gov While fluorescent probes have been developed for individual amino acids like lysine, specific probes for this tripeptide are not yet available. nih.gov

Table 2: Comparison of Potential Biosensor and Imaging Probe Technologies for L-arginyl-L-lysyl-L-leucyl-

TechnologyPrinciplePotential Advantage for Tripeptide DetectionKey Challenge
Electrochemical Biosensor Measures changes in electrical properties upon bindingHigh sensitivity and potential for label-free detectionDeveloping a highly specific recognition element
Optical Biosensor (SPR) Detects changes in refractive index upon bindingReal-time monitoring of binding kineticsLower sensitivity for small molecules like a tripeptide
Fluorescent Imaging Probe Conjugated fluorophore allows for microscopic visualizationHigh spatial resolution for subcellular localizationPotential for the fluorescent tag to alter peptide function
Quantum Dot-based Probe Semiconductor nanocrystals as fluorescent labelsHigh photostability and multiplexing capabilityBiocompatibility and potential toxicity

Optogenetic and Chemogenetic Approaches to Spatiotemporally Control and Probe L-Arginyl-L-Lysyl-L-Leucyl- Function

Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of biological processes with light and specific chemical ligands, respectively. nih.govnih.gov Applying these methods to study L-arginyl-L-lysyl-L-leucyl- would offer unprecedented control over its functional activity in space and time.

Optogenetic strategies could involve engineering a light-sensitive protein that releases or activates L-arginyl-L-lysyl-L-leucyl- upon illumination. For example, the tripeptide could be "caged" with a photolabile group, rendering it inactive until a specific wavelength of light cleaves the cage and releases the active peptide. This would allow researchers to activate the peptide's function at a specific time and in a specific cellular or tissue location. nih.govpharmaffiliates.com While this has been applied to proteins and other molecules, its application to this specific tripeptide has not been reported. rsc.org

Chemogenetic approaches could similarly provide temporal control over the tripeptide's activity. biosyn.com One strategy could involve designing a system where the administration of a specific, otherwise inert, small molecule triggers the synthesis or release of L-arginyl-L-lysyl-L-leucyl-. This is often achieved using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are engineered G-protein coupled receptors that respond only to a specific synthetic ligand. nih.gov A system could be designed where the activation of a DREADD leads to the expression of a peptidase that cleaves a precursor protein to release the tripeptide.

These techniques would be invaluable for dissecting the causal relationships between the presence of L-arginyl-L-lysyl-L-leucyl- and specific physiological outcomes.

Advances in Synthetic Strategies for Isotope-Labeled and Modified L-Arginyl-L-Lysyl-L-Leucyl- for Mechanistic Dissection

The chemical synthesis of modified versions of L-arginyl-L-lysyl-L-leucyl- is fundamental to many advanced research methodologies. Isotope labeling and specific chemical modifications are crucial for mechanistic studies.

Isotope-labeled versions of the tripeptide, containing stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), are indispensable for quantitative mass spectrometry and NMR studies. nih.gov For example, a synthetic L-arginyl-L-lysyl-L-leucyl- with a ¹³C- and ¹⁵N-labeled leucine (B10760876) residue could serve as an internal standard for accurately quantifying the endogenous levels of the peptide in complex biological samples. nih.gov While synthetic methods for isotope-labeled individual amino acids like arginine and lysine are well-established, the synthesis of the fully labeled tripeptide would require a multi-step solid-phase or solution-phase peptide synthesis approach using these labeled precursors. nih.gov

Modified L-arginyl-L-lysyl-L-leucyl- can be designed to probe its interactions and mechanism of action. For example, photo-crosslinkable analogs, where one of the amino acids is replaced with a photo-activatable residue, could be synthesized. Upon UV irradiation, this analog would covalently bind to interacting proteins, allowing for their identification. Another modification could be the incorporation of non-canonical amino acids to increase stability against enzymatic degradation or to alter its conformational properties.

Table 3: Examples of Synthetic Modifications of L-arginyl-L-lysyl-L-leucyl- and Their Applications

ModificationSynthetic ApproachResearch Application
Stable Isotope Labeling Solid-phase synthesis using labeled amino acid precursorsQuantitative mass spectrometry (e.g., AQUA peptides)
Fluorescent Tagging Covalent attachment of a fluorophore to the N-terminusLive-cell imaging and tracking
Biotinylation Addition of a biotin (B1667282) moietyAffinity purification of interacting molecules
Photo-crosslinker Incorporation Replacing an amino acid with a photo-activatable analogIdentification of binding partners

Exploration of L-Arginyl-L-Lysyl-L-Leucyl- in Diverse Biological Systems and Non-Mammalian Models for Comparative Insights

To fully understand the evolutionary conservation and fundamental biological roles of L-arginyl-L-lysyl-L-leucyl-, it is essential to study its function in a variety of biological systems, including non-mammalian models.

Model organisms such as the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) offer powerful genetic tools and simplified biological systems that can provide valuable comparative insights. For instance, research in Drosophila has shown that dietary L-arginine can enhance immunity against parasitoids, a process involving nitric oxide production. pharmaffiliates.com Investigating whether L-arginyl-L-lysyl-L-leucyl- can modulate this or other immune responses in flies could reveal conserved functions. Similarly, C. elegans has been used to study the roles of proteins containing the constituent amino acids, such as the paxillin (B1203293) orthologue PXL-1, which is involved in muscle contraction. Examining the effects of the tripeptide on muscle function or other physiological processes in these models could uncover fundamental roles that are also relevant to mammals.

Comparative studies across different species can help to distinguish between conserved, fundamental functions and species-specific adaptations. Such an approach could also lead to the discovery of novel biological contexts in which this tripeptide is active.

Table 4: Potential Research Questions for L-arginyl-L-lysyl-L-leucyl- in Non-Mammalian Models

Model OrganismResearch QuestionPotential Experimental Approach
Drosophila melanogaster Does the tripeptide influence innate immunity?Monitor survival rates and immune cell activation after infection and peptide administration.
Caenorhabditis elegans Does the tripeptide affect lifespan or stress resistance?Conduct lifespan assays and stress tests (e.g., thermal or oxidative stress) on worms treated with the peptide.
Danio rerio (Zebrafish) What is the role of the tripeptide in embryonic development?Microinject the peptide into embryos and observe for developmental defects.
Saccharomyces cerevisiae (Yeast) Does the tripeptide alter metabolic pathways?Use SILAC-based proteomics to analyze changes in the yeast proteome in response to the peptide. nih.gov

Conclusion and Future Perspectives on L Arginine, L Arginyl L Lysyl L Leucyl Research

Synthesis of Current Mechanistic Understanding and Biological Roles of the L-Arginyl-L-Lysyl-L-Leucyl- Motif

The L-arginyl-L-lysyl-L-leucyl- (RKL) motif is primarily recognized for its role as a structural and recognition element within larger proteins. The positively charged arginine and lysine (B10760008) residues often facilitate electrostatic interactions with negatively charged molecules or domains, such as phosphate (B84403) groups on nucleic acids or acidic residues on other proteins. wikipedia.org In contrast, the hydrophobic leucine (B10760876) residue can drive interactions with nonpolar pockets or surfaces, contributing to the stability of protein complexes. wikipedia.org

Current understanding points to the RKL motif's involvement in several key biological processes:

Protein-Protein Interactions: The RKL sequence can serve as a binding site, mediating the assembly of protein complexes. The charged residues may form salt bridges, while the leucine contributes to the hydrophobic core of the interaction interface. nih.gov Studies using peptide arrays, where sequences derived from a protein are synthesized on a solid support, have been instrumental in mapping the precise binding sites within protein complexes. rsc.org

Substrate Recognition: In some enzymes, the RKL motif may be part of a recognition sequence for post-translational modifications. For instance, the specific arrangement of charged and hydrophobic residues can be a determinant for kinases or proteases.

Cellular Targeting and Localization: Short peptide motifs are known to act as signals for directing proteins to specific cellular compartments. While not as universally characterized as other signals like the KFERQ motif for lysosomal degradation, the RKL sequence's properties make it a candidate for such roles. nih.gov For example, specific arginine- and lysine-rich sequences are crucial for the activation and processing of certain membrane-type matrix metalloproteinases (MT-MMPs). mdpi.com

Biological Process Mechanistic Role of the RKL Motif Example Context
Protein-Protein Interaction Serves as a recognition and binding site through electrostatic and hydrophobic interactions.Formation of multi-protein signaling complexes.
Enzymatic Recognition Acts as a specific sequence for enzyme binding and catalysis.Cleavage site for specific proteases.
Protein Trafficking Functions as a potential signal for subcellular localization.Directing proteins to specific organelles or the cell membrane.

Identification of Critical Knowledge Gaps and Unanswered Questions in L-Arginine-Lysine-Leucine Sequence Biology

Critical knowledge gaps include:

A Comprehensive Catalog of RKL-Containing Proteins: A systematic, proteome-wide identification of all proteins containing the RKL motif and their functional classification is currently lacking.

Specific RKL-Binding Partners: For many proteins containing the RKL motif, the specific interacting molecules (be they other proteins, nucleic acids, or lipids) have not been identified.

Regulatory Mechanisms: It is largely unknown how the function of the RKL motif is regulated. Post-translational modifications such as phosphorylation or acetylation of the arginine or lysine residues could dramatically alter the motif's interaction profile.

Role as a Bioactive Peptide: While its role within larger proteins is appreciated, it is unclear if the free RKL tripeptide itself can be generated in vivo and whether it possesses any signaling or biological activity on its own. The study of endogenous peptides, or peptidomics, is a growing field dedicated to addressing such questions. youtube.com

Research Area Key Unanswered Question Potential Impact of Answering
Proteomics Which proteins in the human proteome contain the RKL motif and what are their functions?Uncovering novel biological pathways and potential drug targets.
Interactomics What are the specific molecular partners that bind to the RKL motif?Elucidating the precise mechanism of action for RKL-containing proteins.
Cell Signaling How is the accessibility and function of the RKL motif regulated within the cell?Understanding how cellular signals are integrated and transmitted.
Peptidomics Can the free RKL tripeptide be generated and does it have a biological role?Opening new avenues for peptide-based therapeutics.

Prospective Avenues for Fundamental Discoveries Related to the L-Arginyl-L-Lysyl-L-Leucyl- Motif

Future research into the RKL motif is likely to yield fundamental insights across various disciplines of biology. The convergence of advanced analytical techniques and computational biology presents exciting opportunities.

Prospective avenues for discovery include:

Uncovering Roles in Disease: Systematically investigating the RKL motif's involvement in pathology. For instance, exploring whether mutations within or affecting the RKL motif are associated with genetic disorders or if the motif is exploited by pathogens for host-cell interaction. The study of peptide self-assembly in diseases like Alzheimer's provides a framework for how specific peptide sequences can be central to pathology. acs.org

Evolutionary Analysis: Tracing the evolutionary conservation of the RKL motif across different species can provide clues about its most fundamental and indispensable biological roles. nih.gov

Synthetic Biology Applications: Designing novel proteins and peptides that incorporate the RKL motif to create synthetic biological circuits, targeted delivery vehicles, or new biomaterials. The principles of short motif design are being harnessed to create multi-functional peptides that can target multiple pathways. nih.gov

Future Methodological Innovations and Interdisciplinary Approaches Driving L-Arginyl-L-Lysyl-L-Leucyl- Research

Advancing our understanding of the RKL motif will require the integration of innovative technologies and interdisciplinary collaboration. The limitations of traditional methods, which often struggle with low-abundance proteins or transient interactions, are being overcome by new approaches. nih.gov

Key methodological innovations will include:

Advanced Mass Spectrometry: Modern "bottom-up" proteomics, which involves analyzing peptides after protein digestion, is crucial for identifying RKL-containing proteins and their post-translational modifications. github.io Techniques like data-independent acquisition (DIA) mass spectrometry and improved peptide fragmentation methods will enhance the detection and quantification of these motifs from complex biological samples. nih.govbioengineer.org

High-Throughput Peptide Arrays: Using high-density peptide arrays to screen for the binding partners of the RKL motif on a proteome-wide scale can rapidly generate interaction maps. rsc.orgresearchgate.net

Computational Modeling and AI: In-silico approaches like molecular dynamics simulations can model the behavior of the RKL motif and its interactions in atomic detail. nih.gov Furthermore, AI-driven tools like AlphaFold can predict the three-dimensional structures of RKL-containing proteins, providing structural context for functional hypotheses. nih.gov

Chemical Biology Probes: The development of synthetic RKL peptides with modifications like photo-crosslinkers or fluorescent tags will enable the capture and identification of interacting molecules in a cellular environment.

Integrative 'Omics' Approaches: Combining proteomics data with genomics and transcriptomics will provide a holistic view of how the expression and function of RKL-containing proteins are regulated. bioengineer.org This is particularly important as discrepancies between mRNA and protein abundance are common. bioengineer.org

Technology/Approach Application to RKL Research Potential Insights
Mass Spectrometry-based Proteomics Identification and quantification of RKL-containing peptides and their modifications. nih.govComprehensive cataloging of RKL proteins and their regulatory states.
Peptide Arrays High-throughput screening of RKL-binding molecules (proteins, DNA, etc.). researchgate.netMapping the RKL interactome.
Computational Biology & AI Predicting the structure and dynamics of RKL motifs and their interactions. nih.govGuiding experimental design and interpreting interaction data.
Chemical Biology Creating tool compounds to probe RKL function in living cells.Validating interactions and functions in a physiological context.
Integrative Omics Correlating the presence of RKL proteins with gene expression and cellular states. bioengineer.orgBuilding comprehensive models of RKL-related biological networks.

By leveraging these cutting-edge methodologies and fostering collaboration between chemists, biologists, and computational scientists, the research community is set to unravel the remaining mysteries of the L-arginyl-L-lysyl-L-leucyl- motif, paving the way for fundamental discoveries and potential biomedical applications.

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